(1,3-Dimethyl-1H-indazol-6-YL)boronic acid
Overview
Description
“(1,3-Dimethyl-1H-indazol-6-YL)boronic acid” is a chemical compound with the molecular formula C9H11BN2O2 . It is a solid powder at room temperature . The compound is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of “this compound” is planar, with a maximum deviation for the amino N atom . The InChI code for the compound is 1S/C9H11BN2O2/c1-6-8-4-3-7 (10 (13)14)5-9 (8)12 (2)11-6/h3-5,13-14H,1-2H3 .
Physical And Chemical Properties Analysis
“this compound” is a solid powder at room temperature . It has a molecular weight of 190.01 g/mol . The compound has two hydrogen bond donors and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 190.0913578 g/mol .
Scientific Research Applications
DMBIB has been studied extensively in recent years and has been found to have a number of potential applications in scientific research. One potential application is in the field of drug development, as DMBIB has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. Inhibition of this enzyme could lead to the development of new anti-inflammatory drugs.
DMBIB has also been studied for its potential use in chemical synthesis. It has been found to be a useful reagent for the synthesis of a variety of compounds, including heterocycles, amines, and alcohols. In addition, DMBIB can be used as a catalyst for the reduction of aldehydes and ketones.
Mechanism of Action
Target of Action
It’s known that boronic acids are often used in suzuki-miyaura coupling reactions , which suggests that this compound might interact with various biological targets depending on the specific context.
Mode of Action
It’s worth noting that boronic acids, in general, are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including the formation and breaking of carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . This suggests that the compound’s bioavailability could be influenced by factors such as temperature and atmospheric conditions.
Action Environment
The action, efficacy, and stability of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions can affect its stability and activity.
Advantages and Limitations for Lab Experiments
DMBIB has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low toxicity, which makes it safe to use in experiments. In addition, it is relatively inexpensive and easy to obtain. Furthermore, DMBIB has been found to be a useful reagent for the synthesis of a variety of compounds, as well as a catalyst for the reduction of aldehydes and ketones.
However, there are also some limitations to using DMBIB in laboratory experiments. One of the main limitations is its instability in the presence of water, which can lead to the formation of undesirable byproducts. In addition, DMBIB can be difficult to purify due to its tendency to form complexes with other molecules.
Future Directions
The potential applications of DMBIB are vast and there are a number of future directions that could be explored. One potential area of research is the development of new drugs that utilize DMBIB’s ability to inhibit the enzyme cyclooxygenase-2 (COX-2). In addition, further research could be conducted on the use of DMBIB as a reagent for the synthesis of a variety of compounds, as well as a catalyst for the reduction of aldehydes and ketones.
Safety and Hazards
“(1,3-Dimethyl-1H-indazol-6-YL)boronic acid” is classified as a warning under the GHS07 classification . It has hazard statements H302, which means it is harmful if swallowed . The compound also has precautionary statements P280, P305+P351+P338, which means it should be handled with protective gloves and eye protection, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
(1,3-dimethylindazol-6-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-8-4-3-7(10(13)14)5-9(8)12(2)11-6/h3-5,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUSXGGKIFZVIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=NN2C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657262 | |
Record name | (1,3-Dimethyl-1H-indazol-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1310405-37-8 | |
Record name | B-(1,3-Dimethyl-1H-indazol-6-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,3-Dimethyl-1H-indazol-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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